molecular formula C11H12F4N4O2 B279700 [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHANONE

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHANONE

Katalognummer: B279700
Molekulargewicht: 308.23 g/mol
InChI-Schlüssel: WQSSHCPFWIRTEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YLMETHANONE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both difluoromethyl and hydroxy groups, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YLMETHANONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of difluoromethyl groups: This step often involves the use of difluoromethylating agents such as bromodifluoromethane in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The difluoromethyl groups can be reduced to form methyl groups under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a methyl-substituted derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.

Medicine:

    Therapeutic Agents: The compound could be explored for its potential therapeutic effects in treating various diseases.

    Diagnostic Tools: Use in the development of diagnostic agents for imaging or detection of specific biomolecules.

Industry:

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic compounds.

    Agriculture: Potential use in the development of new agrochemicals for pest control.

Wirkmechanismus

The mechanism of action of 3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YLMETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoromethyl groups can enhance the compound’s binding affinity and specificity, while the hydroxy group can participate in hydrogen bonding, further stabilizing the interaction.

Vergleich Mit ähnlichen Verbindungen

  • 3,5-BIS(TRIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YLMETHANONE
  • 3,5-BIS(METHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YLMETHANONE

Uniqueness: The presence of difluoromethyl groups in 3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YLMETHANONE makes it unique compared to its analogs. These groups can significantly influence the compound’s electronic properties, making it more reactive and potentially more effective in its applications.

Eigenschaften

Molekularformel

C11H12F4N4O2

Molekulargewicht

308.23 g/mol

IUPAC-Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone

InChI

InChI=1S/C11H12F4N4O2/c1-5-3-7(18(2)16-5)9(20)19-11(21,10(14)15)4-6(17-19)8(12)13/h3,8,10,21H,4H2,1-2H3

InChI-Schlüssel

WQSSHCPFWIRTEE-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O)C

Kanonische SMILES

CC1=NN(C(=C1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.